2-(2,4-dichlorophenoxy)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Overview
Description
The compound 2-(2,4-dichlorophenoxy)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains multiple functional groups, including an oxadiazole ring, a difluorocyclohexyl group, and a dichlorophenoxy moiety, which could contribute to its reactivity and interaction with various biological targets.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the cyclization of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides to produce imidazoline-5-one compounds has been reported . Although the specific synthesis of 2-(2,4-dichlorophenoxy)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is not detailed in the provided papers, similar synthetic routes could potentially be applied, involving the formation of oxadiazole rings and subsequent attachment of the appropriate substituents.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been characterized by various spectroscopic methods . The orientation of substituent rings and the overall three-dimensional conformation of such molecules can significantly influence their chemical behavior and potential interactions with other molecules. The dichlorophenoxy and difluorocyclohexyl groups in the compound of interest would be expected to impart specific steric and electronic effects that could be analyzed using similar techniques.
Chemical Reactions Analysis
While the specific chemical reactions of 2-(2,4-dichlorophenoxy)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide are not discussed in the provided papers, the presence of acetamide and oxadiazole functionalities suggests that it could participate in various chemical transformations. These might include nucleophilic substitution reactions due to the presence of the acetamide group or potential ring-opening reactions of the oxadiazole under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its molecular structure. For example, the presence of halogens and the oxadiazole ring could affect its polarity, solubility, and melting point. The crystal structure of a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, shows intermolecular interactions that could be indicative of the solid-state properties of similar compounds . These interactions often play a crucial role in determining the material's stability, solubility, and reactivity.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2F2N3O3/c18-11-1-2-13(12(19)7-11)26-9-14(25)22-8-15-23-16(24-27-15)10-3-5-17(20,21)6-4-10/h1-2,7,10H,3-6,8-9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBLZTSNRUPDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide |
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